molecular formula C14H16N2O2 B14584699 2-Azaspiro[4.4]nonane-1,3-dione, 2-(phenylamino)- CAS No. 61343-23-5

2-Azaspiro[4.4]nonane-1,3-dione, 2-(phenylamino)-

Katalognummer: B14584699
CAS-Nummer: 61343-23-5
Molekulargewicht: 244.29 g/mol
InChI-Schlüssel: CYXJMPWLWMBXHO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Azaspiro[4.4]nonane-1,3-dione, 2-(phenylamino)- is a chemical compound known for its unique spirocyclic structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azaspiro[4.4]nonane-1,3-dione, 2-(phenylamino)- typically involves the reaction of 2-azaspiro[4.4]nonane-1,3-dione with aniline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis process in a laboratory setting can be scaled up for industrial purposes. The key is to maintain the reaction conditions and ensure the purity of the starting materials and reagents .

Analyse Chemischer Reaktionen

Types of Reactions

2-Azaspiro[4.4]nonane-1,3-dione, 2-(phenylamino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Azaspiro[4.4]nonane-1,3-dione, 2-(phenylamino)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticonvulsant properties.

    Medicine: Investigated for its potential use in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes .

Wirkmechanismus

The mechanism of action of 2-Azaspiro[4.4]nonane-1,3-dione, 2-(phenylamino)- involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which play a crucial role in inhibitory neurotransmission. This modulation helps in stabilizing neuronal activity and preventing seizures .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Azaspiro[4.4]nonane-1,3-dione, 2-(phenylamino)- is unique due to its specific spirocyclic structure and the presence of the phenylamino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Eigenschaften

CAS-Nummer

61343-23-5

Molekularformel

C14H16N2O2

Molekulargewicht

244.29 g/mol

IUPAC-Name

2-anilino-2-azaspiro[4.4]nonane-1,3-dione

InChI

InChI=1S/C14H16N2O2/c17-12-10-14(8-4-5-9-14)13(18)16(12)15-11-6-2-1-3-7-11/h1-3,6-7,15H,4-5,8-10H2

InChI-Schlüssel

CYXJMPWLWMBXHO-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(C1)CC(=O)N(C2=O)NC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.